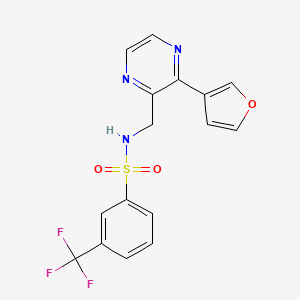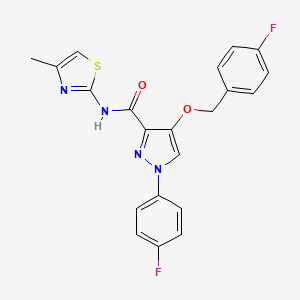![molecular formula C15H12FNO3 B2649876 2-[(3-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone CAS No. 866010-40-4](/img/structure/B2649876.png)
2-[(3-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(3-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone is a useful research compound. Its molecular formula is C15H12FNO3 and its molecular weight is 273.263. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electroreduction in Ionic Liquids
Electroreduction of N-methylphthalimide to 3-hydroxy-2-methyl-isoindolin-1-one in ionic liquids showcases the potential of using phenol as a proton donor under both silent and ultrasonic conditions. This study highlights the increased rate of electroreduction and high current efficiencies achieved through ultrasonic activation, although it notes some decomposition of the ionic liquid under ultrasound exposure (Villagrán et al., 2005).
Inhibition of Tubulin Polymerization
Research into methoxy-substituted 3-formyl-2-phenylindoles, including the structural investigation around the isoindolinone framework, has provided insights into their mechanism of action as cytostatics. These compounds, particularly the derivative 3e, have demonstrated the ability to inhibit tubulin polymerization, a key process in cell division, thereby exhibiting potent cytostatic activity against various cancer cell lines. This work underscores the structural requirements for bioactivity within this class of compounds (Gastpar et al., 1998).
Structure and Hydrogen Bonding
The analysis of the molecular structure of related isoindolinone derivatives, such as 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione, provides insights into the importance of hydrogen bonding and the molecular geometry that could be relevant for designing materials or drugs with specific properties. This study detailed the intermolecular interactions and the planarity of the isoindoline-1,3-dione fragment, contributing to understanding the compound's physical and chemical characteristics (Vesek et al., 2012).
Fluorescent Probe Applications
The development of fluorescent probes based on isoindolinone derivatives, such as 7-hydroxy-3-methyleneisoindolin-1-one, demonstrates the compound's utility in monitoring aqueous environments. This research highlighted its potential as a dual-emission fluorophore undergoing excited-state intramolecular proton transfer (ESIPT), useful in bioimaging and environmental monitoring (Kimuro et al., 2017).
Chemoselective Debenzylation
Investigations into the chemoselective debenzylation of isoindolinone derivatives underscore the versatility of these compounds in synthetic chemistry. This work demonstrated a convenient approach for selective removal of specific groups from the isoindolinone framework without breaking essential chemical bonds, providing a pathway for the synthesis of complex molecules (Fains et al., 1997).
Properties
IUPAC Name |
2-[(3-fluorophenoxy)methyl]-3-hydroxy-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c16-10-4-3-5-11(8-10)20-9-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8,14,18H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBFFOLSSBLNEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(N(C2=O)COC3=CC(=CC=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid](/img/structure/B2649796.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2649799.png)

![4-[2-(3,4-Dihydro-1H-isochromen-1-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2649803.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)picolinamide](/img/structure/B2649805.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2649808.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2649810.png)

![2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2649812.png)

![3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2649814.png)


